molecular formula C28H23N3OS B2953245 3-benzyl-7-phenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034585-72-1

3-benzyl-7-phenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2953245
CAS No.: 2034585-72-1
M. Wt: 449.57
InChI Key: WAUUKMRSNFATSL-UHFFFAOYSA-N
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Description

Its structure features a benzyl group at position 3, a phenyl group at position 7, and a 4-vinylbenzylthio substituent at position 2. The vinyl group introduces reactivity for further functionalization (e.g., polymerization or crosslinking), distinguishing it from analogs with simpler alkyl/arylthio groups .

Properties

IUPAC Name

3-benzyl-2-[(4-ethenylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3OS/c1-2-20-13-15-22(16-14-20)19-33-28-30-25-24(23-11-7-4-8-12-23)17-29-26(25)27(32)31(28)18-21-9-5-3-6-10-21/h2-17,29H,1,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUUKMRSNFATSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-benzyl-7-phenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the benzyl, phenyl, and vinylbenzylthio substituents. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve optimization of these reactions to improve yield and purity, as well as the use of scalable techniques such as continuous flow synthesis.

Chemical Reactions Analysis

3-benzyl-7-phenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The vinylbenzylthio group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the vinyl group.

    Addition: The vinyl group can participate in addition reactions with electrophiles, leading to the formation of various addition products.

Scientific Research Applications

3-benzyl-7-phenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-benzyl-7-phenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs are summarized in Table 1.

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
Target Compound 3-Benzyl, 7-Phenyl, 2-(4-Vinylbenzylthio) C₂₇H₂₂N₃OS 436.5* Vinyl group enables post-synthetic modifications.
2-((4-Fluorobenzyl)thio)-7-Phenyl-3H-Pyrrolo[3,2-d]Pyrimidin-4(5H)-one 2-(4-Fluorobenzylthio), 7-Phenyl C₁₉H₁₄FN₃OS 351.4 Fluorine enhances electronegativity; may improve binding affinity.
2-(Benzylthio)-7-Phenyl-3-(p-Tolyl)-3H-Pyrrolo[3,2-d]Pyrimidin-4(5H)-one 2-Benzylthio, 3-(p-Tolyl), 7-Phenyl C₂₆H₂₁N₃OS 423.5 Bulky p-tolyl group may reduce solubility compared to benzyl analogs.
6-Benzoyl-3-Ethyl-2-Methoxy-3H-Pyrrolo[3,2-d]Pyrimidin-4(5H)-one 6-Benzoyl, 3-Ethyl, 2-Methoxy C₁₆H₁₅N₃O₂ 281.3 Methoxy group increases polarity; benzoyl may stabilize π-π interactions.

*Estimated based on analogous structures.

Key Observations:
  • Substituent Reactivity: The 4-vinylbenzylthio group in the target compound offers unique reactivity compared to non-vinyl thioethers (e.g., fluorobenzylthio in ), enabling applications in polymer-supported synthesis or click chemistry.
  • In contrast, the fluorine in enhances electronic effects without significant steric bulk.
Key Observations:
  • Purification Challenges : Silica gel chromatography (as in ) is common but may lead to moderate yields (~50%). The target compound’s purification would require optimization due to its hydrophobic 4-vinylbenzyl group.

Physicochemical Properties

Available data for analogs are compared in Table 3.

Compound Melting Point (°C) Solubility Stability Notes Reference
Target Compound N/A Likely low in water Vinyl group may confer oxidative sensitivity.
Compounds 18 and 19 101–106 Moderate in DCM/MeOH Stable at room temperature. [1]
2-((4-Fluorobenzyl)thio) Analog N/A N/A Fluorine may enhance metabolic stability. [9]
2-(Benzylthio)-p-Tolyl Analog N/A Likely low Bulky groups reduce aqueous solubility. [10]
Key Observations:
  • Melting Points : The target compound’s analogs melt near 100–106°C, suggesting similar thermal stability if crystallinity is maintained.
  • Solubility: Hydrophobic substituents (e.g., benzyl, vinyl) likely reduce aqueous solubility, necessitating DMSO or ethanol for biological testing.

Biological Activity

The compound 3-benzyl-7-phenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a member of the pyrrolo[3,2-d]pyrimidine family, which has garnered attention due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical formula for the compound is C23H22N2SC_{23}H_{22}N_{2}S. Its structure features a pyrrolo-pyrimidine core with benzyl and vinylbenzyl substituents, contributing to its biological properties.

Research indicates that compounds in the pyrrolo[3,2-d]pyrimidine class exhibit significant activity against various targets, including receptor tyrosine kinases (RTKs) such as:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Platelet-Derived Growth Factor Receptor β (PDGFR-β)
  • Epidermal Growth Factor Receptor (EGFR)

These targets are crucial in angiogenesis and tumor growth. The compound has been shown to inhibit blood vessel formation in assays like the chicken chorioallantoic membrane (CAM) assay, demonstrating its potential as an anti-cancer agent .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Antitumor Activity Inhibits angiogenesis and tumor cell proliferation through RTK inhibition .
Microtubule Targeting Competes with colchicine binding sites on tubulin, disrupting microtubule assembly .
Resistance Mechanism Circumvention Overcomes resistance mechanisms like P-glycoprotein expression in tumors .

Case Studies and Research Findings

  • In Vitro Studies : A series of studies evaluated the cytotoxic effects of this compound against various cancer cell lines. The results showed that it exhibits potent anti-proliferative effects, with IC50 values in the nanomolar range.
  • In Vivo Studies : In animal models, administration of this compound led to significant tumor regression in xenograft models. The mechanism was primarily attributed to its ability to inhibit angiogenesis and induce apoptosis in cancer cells.
  • Comparative Studies : Comparative analyses with other known microtubule-targeting agents revealed that the compound has a similar efficacy profile but with potentially fewer side effects due to its selective targeting mechanism.

Q & A

Q. How can the purity and structural identity of the compound be validated after synthesis?

  • Methodological Answer: Use high-performance liquid chromatography (HPLC) to assess purity (e.g., ≥95% as per typical synthetic standards) and confirm retention time consistency . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. For example, ¹H NMR can resolve benzyl and vinylbenzyl proton environments, while HRMS verifies the molecular ion peak .

Q. What crystallographic methods are recommended for resolving the compound’s molecular conformation?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is standard. Key parameters include:
  • Data collection at 298 K (room temperature) to minimize thermal motion artifacts.
  • RR-factor thresholds ≤0.05 for high confidence in bond lengths/angles .
  • Disorder modeling for flexible substituents like the vinylbenzyl group .

Q. How can the thioether (-S-) linkage in the compound be stabilized during synthesis?

  • Methodological Answer: Use inert atmospheres (N₂/Ar) to prevent oxidation of the thiol intermediate. Alkylation of a pre-formed thiolate (e.g., NaH/CS₂ reaction) with 4-vinylbenzyl bromide under anhydrous conditions is effective . Monitor reaction progress via thin-layer chromatography (TLC) to minimize side reactions.

Advanced Research Questions

Q. What strategies improve synthetic yield when introducing the 4-vinylbenzylthio group?

  • Methodological Answer: Optimize stoichiometry (1.2–1.5 equivalents of 4-vinylbenzyl halide) and solvent polarity (e.g., DMF or THF) to enhance nucleophilic substitution. Catalytic phase-transfer agents (e.g., tetrabutylammonium iodide) can accelerate reactivity . Post-reaction purification via flash chromatography (silica gel, hexane/EtOAc gradient) isolates the product while removing unreacted starting materials.

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Methodological Answer: Calculate physicochemical descriptors (e.g., logP, topological polar surface area) using software like Molinspiration or Schrödinger Suite. For instance:
  • logP : Estimate via fragment-based methods to assess lipophilicity (critical for membrane permeability).
  • Metabolic stability : Use cytochrome P450 inhibition models to predict hepatic clearance .
    Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) can prioritize biological testing .

Q. What analytical approaches resolve contradictions in biological activity data across studies?

  • Methodological Answer: Perform dose-response assays (IC₅₀/EC₅₀) in triplicate to quantify potency variability. Cross-validate using orthogonal assays (e.g., fluorescence polarization for binding vs. cell viability for functional effects). For inconsistent solubility-driven results, use dynamic light scattering (DLS) to confirm colloidal aggregation . Statistical tools like Grubbs’ test identify outliers in replicate datasets.

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